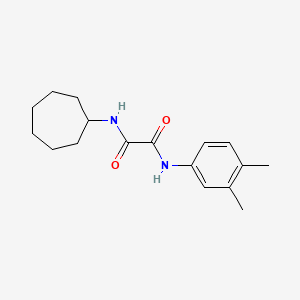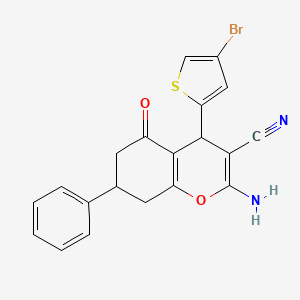![molecular formula C11H11N3O3S B4888726 N-[(allylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4888726.png)
N-[(allylamino)carbonothioyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(allylamino)carbonothioyl]-3-nitrobenzamide, also known as ANCA, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. ANCA has been found to inhibit the activity of certain enzymes that are involved in various biological processes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N-[(allylamino)carbonothioyl]-3-nitrobenzamide inhibits the activity of certain enzymes by binding to their active sites and preventing them from carrying out their biological functions. Specifically, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain signaling molecules that are involved in cancer cell growth and inflammation. By inhibiting these enzymes, this compound can effectively suppress the activity of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of signaling molecules, resulting in reduced cancer cell growth and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(allylamino)carbonothioyl]-3-nitrobenzamide has a number of advantages as a research tool in the laboratory. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. This compound has also been extensively studied in scientific research, meaning that there is a wealth of information available on its properties and potential applications. However, this compound also has limitations as a research tool. It can be difficult to target the specific enzymes that this compound inhibits, meaning that off-target effects can occur. Additionally, this compound can be toxic to normal cells at high concentrations, limiting its potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on N-[(allylamino)carbonothioyl]-3-nitrobenzamide. One area of focus is the development of new cancer therapies based on this compound. Researchers are exploring ways to modify the structure of this compound to increase its potency and reduce its toxicity to normal cells. Additionally, researchers are investigating the potential of this compound as a treatment for other diseases, such as inflammation and autoimmune disorders. Finally, researchers are exploring the use of this compound as a research tool to better understand the biological processes involved in cancer cell growth and inflammation.
Méthodes De Synthèse
N-[(allylamino)carbonothioyl]-3-nitrobenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the structure of the starting materials, resulting in the formation of this compound. The synthesis method has been optimized over the years, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
N-[(allylamino)carbonothioyl]-3-nitrobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to inhibit the activity of certain enzymes that are involved in various biological processes, including cancer cell growth, inflammation, and angiogenesis. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-nitro-N-(prop-2-enylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-6-12-11(18)13-10(15)8-4-3-5-9(7-8)14(16)17/h2-5,7H,1,6H2,(H2,12,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLJJDSADATOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)


![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)
![N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4888759.png)
